5-(4-Methoxy-phenyl)-2,4-dimethyl-2H-pyrazol-3-ylamine
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Overview
Description
5-(4-Methoxy-phenyl)-2,4-dimethyl-2H-pyrazol-3-ylamine is a heterocyclic compound that belongs to the class of pyrazoles This compound is characterized by a pyrazole ring substituted with a methoxyphenyl group at the 5-position, and two methyl groups at the 2- and 4-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxy-phenyl)-2,4-dimethyl-2H-pyrazol-3-ylamine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution Reactions: The introduction of the methoxyphenyl group at the 5-position can be accomplished through electrophilic aromatic substitution reactions. This often involves the use of methoxybenzene derivatives and suitable catalysts.
Methylation: The methyl groups at the 2- and 4-positions can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Amination: The final step involves the introduction of the amine group at the 3-position. This can be achieved through nucleophilic substitution reactions using ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the methoxy group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield 4-methoxybenzaldehyde, while reduction of the pyrazole ring may produce dihydropyrazole derivatives.
Scientific Research Applications
5-(4-Methoxy-phenyl)-2,4-dimethyl-2H-pyrazol-3-ylamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Methoxy-phenyl)-2,4-dimethyl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
Compared to similar compounds, 5-(4-Methoxy-phenyl)-2,4-dimethyl-2H-pyrazol-3-ylamine exhibits unique structural features, such as the specific substitution pattern on the pyrazole ring and the presence of an amine group
Properties
IUPAC Name |
5-(4-methoxyphenyl)-2,4-dimethylpyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-8-11(14-15(2)12(8)13)9-4-6-10(16-3)7-5-9/h4-7H,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CROFOWWYCVUEOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)OC)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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